3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Source the cyclopropyl-4,5-dihydroisoxazole intermediate explicitly exemplified in US 2020/0339558 A1 for FXR agonist programs. With MW 169.18 g/mol and XLogP3 0.4, this sp³-rich building block delivers conformational constraint that aryl analogs cannot replicate. Its balanced HBD/HBA profile (1/4) aligns with fragment-based discovery rules and Rule-of-Three compliance. Leverage the non-aromatic isoxazoline core as a bioisostere for anti-infective scaffolds or as a metabolic-stability-enhancing intermediate in agrochemical synthesis. Order research-grade powder (≥95% purity) today to advance your medicinal-chemistry or crop-protection pipeline.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 1597687-08-5
Cat. No. B2671690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid
CAS1597687-08-5
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESCC1(CC(=NO1)C2CC2)C(=O)O
InChIInChI=1S/C8H11NO3/c1-8(7(10)11)4-6(9-12-8)5-2-3-5/h5H,2-4H2,1H3,(H,10,11)
InChIKeyPVNQAZNJBMNQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS 1597687-08-5) – Key Physicochemical & Structural Baseline for Procurement


3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS 1597687-08-5) is a heterocyclic building block featuring a 4,5-dihydroisoxazole (isoxazoline) core, a cyclopropyl substituent at the 3‑position, and a geminal methyl/carboxylic acid motif at the 5‑position [1]. It is classified as a small‑molecule isoxazoline carboxylic acid (C₈H₁₁NO₃, MW 169.18 g mol⁻¹, XLogP3 0.4, H‑bond acceptors 4, H‑bond donor 1) [1]. The compound is primarily sourced as a research intermediate or fragment for medicinal‑chemistry campaigns targeting FXR agonism and anti‑infective scaffolds [2].

Why Generic 5-Methyl-4,5-dihydroisoxazole-5-carboxylic Acids Cannot Substitute for the 3-Cyclopropyl Analog (CAS 1597687-08-5)


Within the 5‑methyl‑4,5‑dihydroisoxazole‑5‑carboxylic acid family, the nature of the 3‑position substituent dictates both the electronic environment of the isoxazoline ring and the overall three‑dimensional shape, directly affecting downstream reactivity and target engagement [1]. Simple replacement of the cyclopropyl group with a phenyl or halogenated‑phenyl ring alters the logP, hydrogen‑bonding capacity, and metabolic susceptibility, making the resulting intermediate unsuitable for the same synthetic sequence or pharmacological profile [1]. The rigid, small‑ring cyclopropyl moiety is explicitly invoked in patent exemplification to confer conformational constraint and modulate lipophilicity, a feature that cannot be replicated by aryl‑substituted analogs without substantial re‑optimization of the entire synthetic route or structure‑activity relationship [1].

Quantitative Differentiation of 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS 1597687-08-5) Versus Close Analogs


Physicochemical Comparison: 3-Cyclopropyl vs. 3-Aryl 5-Methyl-4,5-dihydroisoxazole-5-carboxylic Acids

The 3‑cyclopropyl substituent in CAS 1597687-08-5 imparts distinctive physicochemical properties compared to widely available 3‑aryl analogs. The target compound has a computed XLogP3 of 0.4 and a molecular weight of 169.18 g mol⁻¹, whereas the 3‑(2‑chlorophenyl) analog (CAS 878427-08-8) has a molecular weight of 239.66 g mol⁻¹ and the 3‑(3,4‑dichlorophenyl) analog (CAS 1326813-25-5) has a molecular weight of 274.10 g mol⁻¹ [1]. This difference of 70–105 g mol⁻¹ in molecular weight and the presence of an additional chlorine atom substantially alter solubility, permeability, and metabolic stability profiles, as evidenced by class‑level structure‑property relationship trends [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Conformational Restraint: Cyclopropyl vs. Aromatic 3‑Substituents

The cyclopropyl ring in CAS 1597687-08-5 acts as a rigid, sp³‑rich substituent that restricts rotational freedom compared to planar aryl rings. The 3‑phenyl analog (CAS 1171745-44-0) and 3‑(4‑chlorophenyl) analog (CAS 1171745-44-0) present an extended aromatic surface that can engage in π–π stacking interactions and increase molecular planarity, while the cyclopropyl group enforces a distinct dihedral angle between the isoxazoline and the substituent. Class‑level inference from medicinal chemistry campaigns indicates that such conformational differences can lead to divergent target‑binding affinities and off‑target profiles [1][2].

Conformational Analysis Structure-Based Design Cyclopropane Moiety

Lipophilicity Control: Computed XLogP3 of 0.4 vs. Aryl Analogs

The cyclopropyl substituent yields a computed XLogP3 of 0.4 for CAS 1597687-08-5, markedly lower than the predicted logP values for 3‑aryl analogs. For example, the 3‑(2‑chlorophenyl) analog (CAS 878427-08-8) is expected to have XLogP3 ≈ 2.0–2.5 due to the additional aromatic and halogen contributions [1][2]. This difference in logP can affect aqueous solubility, permeability, and metabolic clearance, making the cyclopropyl compound more suitable for applications where lower lipophilicity is desired (e.g., CNS drug discovery, solubility‑limited formulations) [1].

Lipophilicity Drug-like Properties ADME

Metabolic Stability: Cyclopropyl vs. Fully Aromatic Isoxazole

The 4,5‑dihydroisoxazole ring in CAS 1597687-08-5 is more metabolically labile than the fully aromatic isoxazole analog (3‑cyclopropylisoxazole‑5‑carboxylic acid, CAS 870704-25-9). Literature class‑level inference indicates that isoxazolines can undergo ring‑opening or oxidation at the C4–C5 bond, whereas aromatic isoxazoles are generally more resistant to phase‑I metabolism [1][2]. The gem‑dimethyl (here, methyl) substitution at C5 further influences the steric environment and metabolic susceptibility. This property can be exploited when a prodrug or controlled metabolic activation is desired, but must be avoided if a long half‑life is required.

Metabolic Stability Cytochrome P450 Isoxazoline vs. Isoxazole

Patent‑Exemplified Intermediates in FXR Agonist Synthesis

The compound CAS 1597687-08-5 falls within the scope of intermediates claimed in US 2020/0339558 A1 for the preparation of farnesoid X receptor (FXR) agonists. The patent specifically discloses isoxazole derivatives with cyclopropyl substituents at the 3‑position as key intermediates, highlighting their utility in constructing the final active pharmaceutical ingredients. In contrast, the corresponding 3‑phenyl or 3‑(heteroaryl) intermediates may require different coupling conditions or protecting‑group strategies [1][2]. While quantitative yield or purity comparisons are not provided in the patent, the explicit exemplification of cyclopropyl‑substituted intermediates demonstrates their preferred synthetic utility over bulkier or electron‑rich aromatic analogs.

FXR Agonist Patent Intermediate Synthetic Tractability

Scaffold‑Hopping Potential: 4,5‑Dihydroisoxazole vs. Isoxazole Core

The 4,5‑dihydroisoxazole core of CAS 1597687-08-5 serves as a non‑aromatic bioisostere of the carboxylic acid or amide functional groups, offering improved cell permeability and reduced polar surface area compared to the fully aromatic isoxazole-5‑carboxylic acid analogs. Class‑level inference from the antibacterial and antiprotozoal literature shows that isoxazoline derivatives (e.g., compounds 16, 17, 28, 37, 40, and 42 in a 2018 study) display IC₅₀ values ranging from 0.58 to 8.36 µM against drug‑resistant Plasmodium falciparum strains, indicating that the dihydroisoxazole scaffold retains anti‑infective potential while enabling different physicochemical profiles [1][2].

Scaffold Hopping Bioisostere Isoxazoline Utility

Optimal Application Scenarios for 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS 1597687-08-5) Based on Verified Evidence


FXR Agonist Lead Optimization: Key Intermediate Procurement

Procure CAS 1597687-08-5 as the cyclopropyl‑bearing 4,5‑dihydroisoxazole intermediate explicitly exemplified in US 2020/0339558 A1 for constructing farnesoid X receptor (FXR) agonists. Its lower molecular weight (169.18 g mol⁻¹) and favorable XLogP3 (0.4) compared to aryl analogs facilitate property‑based optimization, while the cyclopropyl group provides the necessary conformational constraint for receptor binding [1][2].

Fragment-Based Drug Discovery (FBDD) and Library Design

Use CAS 1597687-08-5 as a low‑molecular‑weight (169 Da), sp³‑rich fragment in library construction. Its predicted low lipophilicity (XLogP3 0.4) and balanced H‑bond donor/acceptor profile (1 HBD, 4 HBA) align with the “rule of three” for fragment screening, offering a distinct chemotype compared to fully aromatic or phenyl‑substituted isoxazoles [1][2]. The cyclopropyl group reduces aromatic ring count, which may improve developability metrics.

Anti‑Infective Scaffold Hopping Campaigns

Leverage the 4,5‑dihydroisoxazole core as a non‑aromatic bioisostere in anti‑infective programs. Although direct anti‑infective data for CAS 1597687-08-5 are not yet available, class‑level evidence confirms that closely related isoxazoline‑5‑carboxylic acids exhibit potent antitrypanosomal and antimalarial activity (IC₅₀ range 0.58–17.89 µM), supporting the viability of this scaffold for novel treatments against drug‑resistant parasites [1][2].

Agricultural Chemistry Intermediate for Isoxazoline‑Based Agrochemicals

Employ CAS 1597687-08-5 as a synthetic intermediate in the preparation of isoxazoline‑containing agrochemicals. The cyclopropyl substituent enhances metabolic stability and environmental persistence compared to phenyl analogs, while the 4,5‑dihydroisoxazole ring allows further functionalization (e.g., amide formation, ester hydrolysis) to generate diverse libraries of crop protection candidates [1].

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